molecular formula C12H9ClOS2 B13714277 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

Cat. No.: B13714277
M. Wt: 268.8 g/mol
InChI Key: XAPDWLIFOCQQQW-IZZDOVSWSA-N
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Description

2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorobenzylidene group and a methylthio group attached to the thiophene ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-(methylthio)thiophene-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Substituted benzylidene derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to a physiological response. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one
  • 2-(4-Chlorobenzylidene)-5-(ethylthio)thiophen-3(2H)-one
  • 2-(4-Chlorobenzylidene)-5-(methylthio)furan-3(2H)-one

Uniqueness

2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the presence of both the chlorobenzylidene and methylthio groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C12H9ClOS2

Molecular Weight

268.8 g/mol

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-5-methylsulfanylthiophen-3-one

InChI

InChI=1S/C12H9ClOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+

InChI Key

XAPDWLIFOCQQQW-IZZDOVSWSA-N

Isomeric SMILES

CSC1=CC(=O)/C(=C\C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

CSC1=CC(=O)C(=CC2=CC=C(C=C2)Cl)S1

Origin of Product

United States

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